头孢地嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, Cefodizime disrupts the cell wall structure, leading to the eventual death of the bacterial cell .

Cellular Effects

Cefodizime has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Molecular Mechanism

The molecular mechanism of Cefodizime involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, Cefodizime inhibits the synthesis of the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In clinical trials, side-effects possibly or probably related to Cefodizime occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .

Dosage Effects in Animal Models

In animal models, prophylactic administration of Cefodizime increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .

Metabolic Pathways

The specific metabolic pathways that Cefodizime is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.

Transport and Distribution

Cefodizime penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .

Subcellular Localization

Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .

准备方法

化学反应分析

头孢地嗪会发生多种化学反应,包括氧化、还原和取代反应。 已知它会与铜、锌、铁、钴和铝等金属离子形成络合物 . 这些络合物会影响头孢地嗪的抗菌活性,有些金属络合物对某些细菌的活性会降低 . 这些反应中常用的试剂包括金属盐和有机溶剂 . 这些反应形成的主要产物是头孢地嗪的金属离子络合物 .

相似化合物的比较

头孢地嗪与其他第三代头孢菌素,如头孢噻肟、头孢曲松和头孢呋辛类似 . 头孢地嗪具有更长的消除半衰期,并且可能具有增强其体内疗效的免疫调节特性 . 与其他一些头孢菌素不同,头孢地嗪对某些对其他抗生素有抗药性的细菌菌株有效 . 这使得头孢地嗪成为治疗由耐药细菌菌株引起的感染的宝贵选择 .

类似化合物::- 头孢噻肟

- 头孢曲松

- 头孢呋辛

- 头孢替唑

属性

CAS 编号 |

69739-16-8 |

|---|---|

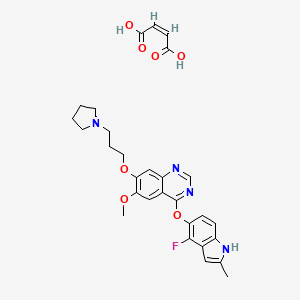

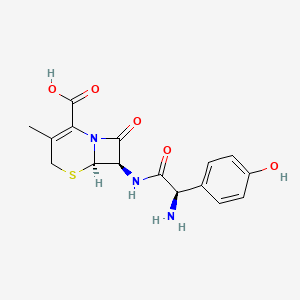

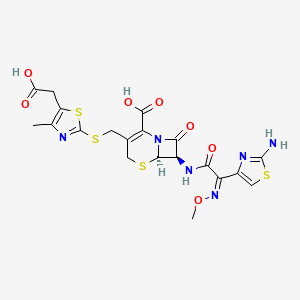

分子式 |

C20H20N6O7S4 |

分子量 |

584.7 g/mol |

IUPAC 名称 |

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12- |

InChI 键 |

XDZKBRJLTGRPSS-ROTLSHHCSA-N |

SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

手性 SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

规范 SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

69739-16-8 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cefodizime cefodizime disodium cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer HR 221 HR-221 Modivid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。